molecular formula C32H36BrNO3 B11449074 9-(5-bromo-2-methoxyphenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(5-bromo-2-methoxyphenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11449074
M. Wt: 562.5 g/mol
InChI Key: FHTKTRDXEQXMBW-UHFFFAOYSA-N
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Description

The compound 9-(5-BROMO-2-METHOXYPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic molecule. It belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-BROMO-2-METHOXYPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2-methoxybenzaldehyde with 3,4-dimethylphenylamine in the presence of a catalyst such as piperidine . This is followed by cyclization and subsequent oxidation to form the final acridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, thiols, alkoxides.

Major Products

The major products formed from these reactions include substituted acridine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, acridine derivatives are known for their ability to intercalate into DNA, making them useful in studying DNA-protein interactions and as potential anticancer agents.

Medicine

Medically, compounds similar to 9-(5-BROMO-2-METHOXYPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE have been investigated for their antimicrobial and anticancer properties. They can inhibit the growth of various pathogens and cancer cells.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials due to its stable and colorful nature.

Mechanism of Action

The mechanism of action of this compound involves its ability to interact with biological macromolecules such as DNA and proteins. The bromine and methoxy groups enhance its binding affinity to DNA, allowing it to intercalate between base pairs and disrupt normal cellular processes. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antiseptic properties.

    Amsacrine: An acridine derivative used as an antineoplastic agent.

Uniqueness

The uniqueness of 9-(5-BROMO-2-METHOXYPHENYL)-10-(3,4-DIMETHYLPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H36BrNO3

Molecular Weight

562.5 g/mol

IUPAC Name

9-(5-bromo-2-methoxyphenyl)-10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C32H36BrNO3/c1-18-8-10-21(12-19(18)2)34-23-14-31(3,4)16-25(35)29(23)28(22-13-20(33)9-11-27(22)37-7)30-24(34)15-32(5,6)17-26(30)36/h8-13,28H,14-17H2,1-7H3

InChI Key

FHTKTRDXEQXMBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=C(C=CC(=C5)Br)OC)C(=O)CC(C3)(C)C)C

Origin of Product

United States

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